molecular formula C28H46O9 B12304538 1-(2,4b,8,8-tetramethyl-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl)-2-hydroxyethyl acetate

1-(2,4b,8,8-tetramethyl-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl)-2-hydroxyethyl acetate

Cat. No.: B12304538
M. Wt: 526.7 g/mol
InChI Key: POOFTLXTGZSZGA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Hythiemoside B is typically isolated from natural sources rather than synthesized chemically. The isolation process involves extracting the aerial parts of Siegesbeckia orientalis L. using solvents like methanol or ethanol, followed by chromatographic techniques to purify the compound .

Industrial Production Methods

Currently, there are no widely reported industrial production methods for Hythiemoside B. The compound is primarily obtained through extraction from its natural source, which may limit its availability for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

Hythiemoside B can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated analogs .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Hythiemoside B involves its interaction with molecular targets and pathways related to inflammation and oxidative stress. It is believed to inhibit the production of pro-inflammatory mediators and reactive oxygen species, thereby exerting its anti-inflammatory and antioxidant effects .

Comparison with Similar Compounds

Hythiemoside B is part of a group of ent-pimarane-type diterpenoids, which include:

  • Darutigenol
  • Darutoside
  • Hythiemoside A
  • Ent-(15R),16,19-trihydroxypimar-8(14)-ene 19-O-β-D-glucopyranoside

Compared to these similar compounds, Hythiemoside B is unique due to its specific glucoside structure and the particular biological activities it exhibits .

Properties

Molecular Formula

C28H46O9

Molecular Weight

526.7 g/mol

IUPAC Name

[1-[2,4b,8,8-tetramethyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]-2-hydroxyethyl] acetate

InChI

InChI=1S/C28H46O9/c1-15(31)35-21(14-30)27(4)10-8-17-16(12-27)6-7-19-26(2,3)20(9-11-28(17,19)5)37-25-24(34)23(33)22(32)18(13-29)36-25/h12,17-25,29-30,32-34H,6-11,13-14H2,1-5H3

InChI Key

POOFTLXTGZSZGA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(CO)C1(CCC2C(=C1)CCC3C2(CCC(C3(C)C)OC4C(C(C(C(O4)CO)O)O)O)C)C

Origin of Product

United States

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